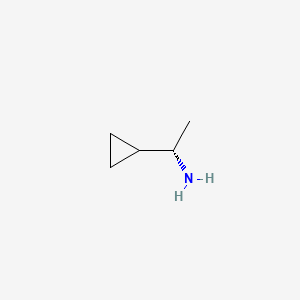(S)-1-Cyclopropylethylamine
CAS No.: 195252-68-7; 195604-39-8
Cat. No.: VC6355828
Molecular Formula: C5H11N
Molecular Weight: 85.15
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 195252-68-7; 195604-39-8 |
|---|---|
| Molecular Formula | C5H11N |
| Molecular Weight | 85.15 |
| IUPAC Name | (1S)-1-cyclopropylethanamine |
| Standard InChI | InChI=1S/C5H11N/c1-4(6)5-2-3-5/h4-5H,2-3,6H2,1H3/t4-/m0/s1 |
| Standard InChI Key | IXCXVGWKYIDNOS-BYPYZUCNSA-N |
| SMILES | CC(C1CC1)N |
Introduction
Chemical and Physical Properties
Structural Characteristics
(S)-1-Cyclopropylethylamine features a cyclopropane ring attached to the ethylamine chain, with the stereogenic center at the carbon adjacent to the amine group. The InChI descriptor confirms its (S)-configuration . The cyclopropane ring introduces significant ring strain, which influences both reactivity and stability.
Physicochemical Data
The compound is a colorless to pale yellow liquid at room temperature, with the following key properties :
| Property | Value |
|---|---|
| Melting Point | -68°C |
| Boiling Point | 95°C |
| Density | 0.920 g/cm³ |
| Flash Point | 95°C |
| pKa | 10.87 ± 0.29 (Predicted) |
| Water Solubility | Miscible |
Its miscibility with polar solvents like water and alcohols facilitates its use in aqueous reaction conditions. The air-sensitive nature necessitates storage under inert atmospheres .
Synthetic Methodologies
Traditional Routes
Early syntheses relied on chiral resolution or enantioselective catalysis. For example, J. Med. Chem. 2011, 54, 7334–7349, and WO2009/075830 describe a route starting from cyclopropylaldehyde and a chiral sulfinamide, achieving moderate yields but requiring low-temperature Grignard reactions and chromatographic purification . These methods faced scalability challenges due to high catalyst loads (5–10 mol% Ir) and impractical purification steps .
Scalable Industrial Process
The patent US20210395185A1 outlines a three-step synthesis optimized for large-scale production :
-
Imine Formation: Condensation of cyclopropyl methyl ketone (Formula II) with -phenylethylamine (Formula III) in tetrahydrofuran (THF) using Lewis acids.
-
Reduction: Conversion of the imine intermediate to a secondary amine.
-
Debenzylation: Cleavage of the benzyl group to yield the primary amine.
-
Use of inexpensive starting materials.
-
High enantiomeric excess () via diastereomeric salt formation with mandelic acid .
Applications in Pharmaceutical Research
Antimalarial Drug Development
(S)-1-Cyclopropylethylamine is a key subunit in macrocyclic proteasome inhibitors targeting Plasmodium falciparum. In PMC10157299, derivative 19 (with an (S)-methyl group) exhibited 7.4-fold higher antimalarial activity than its R-isomer, attributed to optimal hydrogen bonding with the β5 subunit’s Gly47 and Ser21 residues . Modifications at the P1 position (e.g., cyclopropyl or trifluoromethyl groups) balanced metabolic stability and permeability, with TDI-8414 showing nanomolar efficacy and selectivity over human proteasomes .
Structure-Activity Relationship (SAR) Insights
-
P1 Substitutions: Cyclopropyl groups enhance metabolic stability by resisting amide hydrolysis in plasma. For instance, compound 16 (cyclopropyl-P1) maintained activity while improving mouse plasma stability compared to trifluoromethyl analogs .
-
Stereochemical Effects: The (S)-configuration is critical for target engagement, as evidenced by a 50-fold drop in potency observed in R-isomers .
Recent Advances and Future Directions
Metabolic Stability Optimization
Replacing the P1 amide with cyclopropyl groups (e.g., 16, 22) reduced clearance in mouse plasma by hindering protease access . Future work may explore bicyclic or fluorinated analogs to further enhance pharmacokinetics.
Industrial Adoption
The patented synthesis’s scalability positions (S)-1-Cyclopropylethylamine as a cost-effective building block for antimalarials and kinase inhibitors. Partnerships with manufacturers like BASF have enabled commercial production at 99% purity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume